
(2S,3S)-2-phenyloxolane-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S)-2-phenyloxolane-3-carbohydrazide is a chiral compound with significant potential in various fields of scientific research. It is characterized by its oxolane ring structure, which is substituted with a phenyl group and a carbohydrazide moiety. This compound’s unique stereochemistry, with both chiral centers in the (S) configuration, contributes to its distinct chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-phenyloxolane-3-carbohydrazide typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of appropriate diols or halohydrins under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group is usually introduced via a Friedel-Crafts alkylation or acylation reaction.
Formation of the Carbohydrazide Moiety: The carbohydrazide group is introduced by reacting the oxolane derivative with hydrazine or its derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and biocatalysis may be employed to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3S)-2-phenyloxolane-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbohydrazide moiety to amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxolane ring or the phenyl group, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products
The major products formed from these reactions include oxo derivatives, amines, alcohols, and substituted oxolane derivatives, depending on the specific reaction and conditions.
Wissenschaftliche Forschungsanwendungen
(2S,3S)-2-phenyloxolane-3-carbohydrazide has diverse applications in scientific research:
Chemistry: It serves as a chiral building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of drugs with anti-inflammatory, analgesic, and antioxidant properties.
Industry: The compound is utilized in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of (2S,3S)-2-phenyloxolane-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique stereochemistry allows it to fit into active sites of enzymes or bind to receptors with high specificity, modulating their activity and leading to desired biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3R)-2-phenyloxolane-3-carbohydrazide: The enantiomer of (2S,3S)-2-phenyloxolane-3-carbohydrazide, with different stereochemistry and potentially different biological activity.
(2S,3S)-2-phenyloxolane-3-carboxylic acid: A structurally similar compound with a carboxylic acid group instead of a carbohydrazide moiety.
(2S,3S)-2-phenyloxolane-3-amine: Another similar compound where the carbohydrazide group is replaced with an amine group.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both a phenyl group and a carbohydrazide moiety. This combination of features imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C11H14N2O2 |
|---|---|
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
(2S,3S)-2-phenyloxolane-3-carbohydrazide |
InChI |
InChI=1S/C11H14N2O2/c12-13-11(14)9-6-7-15-10(9)8-4-2-1-3-5-8/h1-5,9-10H,6-7,12H2,(H,13,14)/t9-,10+/m0/s1 |
InChI-Schlüssel |
NWKLPUKIUCFNBF-VHSXEESVSA-N |
Isomerische SMILES |
C1CO[C@@H]([C@H]1C(=O)NN)C2=CC=CC=C2 |
Kanonische SMILES |
C1COC(C1C(=O)NN)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



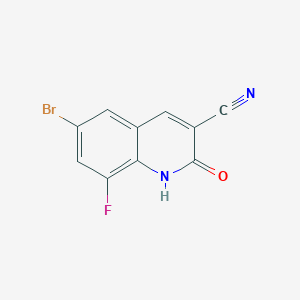
![4-chloro-2-ethyl-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride](/img/structure/B13637379.png)

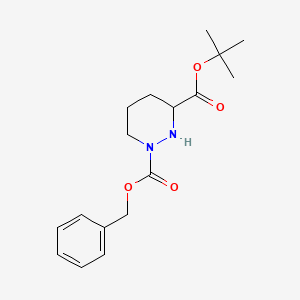

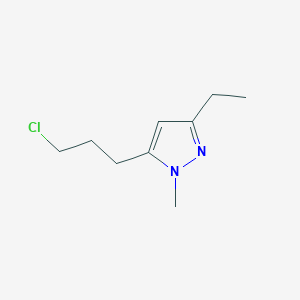

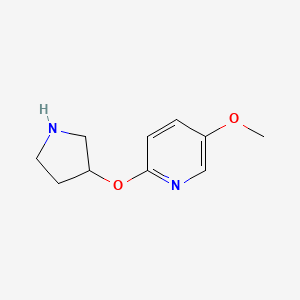


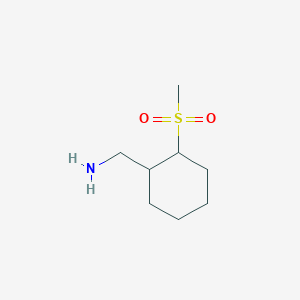
![[(3-Fluorophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13637437.png)
![(R)-[2-Chloro-6-(3-methylmorpholino)-4-pyrimidinyl]methanol](/img/structure/B13637439.png)
